(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one
Description
Properties
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPGRFYAAKSLRW-ATJXCDBQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)F)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the indole derivative with methoxyamine hydrochloride in the presence of a base such as sodium acetate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the indole intermediate.
Industrial Production Methods: Industrial production of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine or hydroxylamine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the indole core.
Reduced Derivatives: Amines or hydroxylamines derived from the methoxyimino group.
Substituted Derivatives: Compounds with different substituents on the fluorophenyl group.
Scientific Research Applications
(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized indole derivatives.
Mechanism of Action
Structural Similarity: Compounds such as (3Z)-3-[(4-Chlorophenyl)methoxyimino]-1-phenylindol-2-one and (3Z)-3-[(4-Bromophenyl)methoxyimino]-1-phenylindol-2-one share similar structural features but differ in the halogen substituent on the phenyl ring.
Uniqueness: The presence of the fluorophenyl group in (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Bioactivity: 4-Fluorophenyl Group: Present in all HCV-active oxindoles (e.g., 1191-124, 1191-140), this group enhances target binding via hydrophobic and electrostatic interactions. Its electron-withdrawing nature may stabilize the imino group’s Z-configuration, critical for activity . Methoxyimino vs. Anilino Groups: The target compound’s methoxyimino substituent differs from the 4-methoxyanilino group in 1191-123. Propargyloxy Substituent: In 1191-146, the propargyloxy group introduces alkyne functionality, enabling click chemistry for bioconjugation but possibly reducing metabolic stability compared to methoxyimino .
Impact of Halogenation :
- Fluorine (target compound) vs. Chlorine (CSD compound): Fluorine’s smaller size and higher electronegativity may improve solubility and bioavailability compared to chlorinated analogues, as seen in chalcones where bromine/fluorine combinations (e.g., 2j) showed superior IC50 values .
Stereoelectronic and Conformational Effects :
- The Z-configuration at the 3-position is conserved in active oxindoles, optimizing spatial alignment for target binding. Structural studies of 3-substituted oxindoles (e.g., 4-chlorobenzylidene) reveal planar conformations that facilitate π-π stacking in crystal lattices, which may correlate with target engagement .
Structural Characterization
- X-ray Crystallography : Compounds like (3Z)-3-(4-chlorobenzylidene)-indol-2-one were analyzed using the XPac algorithm, revealing isostructural packing patterns with similar oxindoles .
- Software Tools : Mercury CSD 2.0 facilitates comparison of intermolecular interactions and void spaces, critical for understanding solubility and stability .
Biological Activity
(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one is a synthetic compound belonging to the indole derivatives class, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: (3Z)-3-[(4-fluorophenyl)methoxyimino]-1-phenylindol-2-one
- Molecular Formula: C21H15FN2O2
- CAS Number: 478261-33-5
This compound features a fluorophenyl group and a methoxyimino moiety attached to the indole core, which contributes to its unique electronic and steric properties, influencing its biological activity.
The biological activity of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one is primarily attributed to its interaction with various biological targets. The presence of the fluorophenyl group enhances its binding affinity to specific receptors, potentially modulating signaling pathways involved in disease processes.
Key Mechanisms:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties: Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The efficacy of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one can be influenced by modifications to its structure. Comparative studies with similar compounds reveal insights into how different substituents affect biological activity.
| Compound | Substituent | Biological Activity |
|---|---|---|
| (3Z)-3-[(4-Chlorophenyl)methoxyimino]-1-phenylindol-2-one | Chlorine | Moderate antimicrobial activity |
| (3Z)-3-[(4-Bromophenyl)methoxyimino]-1-phenylindol-2-one | Bromine | Enhanced anticancer effects |
| (3Z)-3-[(4-Methylphenyl)methoxyimino]-1-phenylindol-2-one | Methyl | Reduced anti-inflammatory activity |
Case Studies
-
Anticancer Activity:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents . -
Antimicrobial Evaluation:
Another research effort focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations as low as 10 µg/mL, suggesting potential as a novel antimicrobial agent . -
Anti-inflammatory Studies:
In vitro assays assessing the compound's ability to modulate pro-inflammatory cytokines revealed a substantial reduction in TNF-alpha and IL-6 levels in treated cells compared to controls, indicating its potential role in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves condensation of 4-fluorophenylmethoxyamine with a pre-functionalized indol-2-one core. Key steps include:
- Knoevenagel condensation : To introduce the methoxyimino group at the 3-position of the indole ring under reflux with a Lewis acid catalyst (e.g., ZnCl₂) .
- Stereochemical control : Use Z-selective conditions (e.g., low-temperature reaction in anhydrous DMF) to favor the (3Z)-configuration .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
Q. How can the Z-configuration of the methoxyimino group be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL-2018) to unambiguously assign stereochemistry .
- NOESY NMR : Detect spatial proximity between the methoxyimino oxygen and adjacent protons on the indole ring .
- IR spectroscopy : Identify C=N stretching vibrations (1600–1650 cm⁻¹) and compare with known Z/E isomer libraries .
Advanced Research Questions
Q. How can researchers design robust biological activity assays for this compound, given structural similarities to fluorinated indole derivatives?
- Approach :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., 5-fluoroindole’s antitumor activity via kinase inhibition) .
- In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (IC₅₀ determination) and inflammatory markers (COX-2 inhibition in RAW 264.7 macrophages) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .
Q. What strategies resolve contradictions in crystallographic data, such as variable dihedral angles between the fluorophenyl and indole rings?
- Analysis tools :
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) influencing conformational flexibility .
- Packing similarity calculations : Use Mercury CSD’s Materials Module to compare crystal packing motifs with related chalcone derivatives (e.g., dihedral angles ranging 7.14°–56.26°) .
- DFT optimization : Compare experimental and computed torsional angles to identify steric or electronic effects .
Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic profiles?
- Workflow :
- Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to prioritize in vitro testing .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
- ADMET prediction (SwissADME) : Evaluate logP, bioavailability, and CYP450 inhibition using PubChem-derived descriptors .
Q. What role does the 4-fluorophenyl group play in enhancing bioactivity compared to non-fluorinated analogs?
- Mechanistic insights :
- Electron-withdrawing effects : Fluorine increases electrophilicity of adjacent groups, enhancing hydrogen-bonding with target residues (e.g., ATP-binding pockets) .
- Metabolic stability : Fluorine reduces oxidative metabolism, confirmed via hepatic microsomal assays (e.g., 50% reduction in clearance vs. non-fluorinated analogs) .
- Comparative SAR : Replace fluorine with Cl, CH₃, or H to quantify potency shifts in enzymatic assays .
Methodological Considerations
Q. How should researchers address challenges in characterizing photolytic or thermal degradation products?
- Protocols :
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .
- LC-HRMS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion matching .
- Stability-indicating assays : Validate HPLC methods (USP <1225>) to separate degradants from the parent compound .
Q. What crystallographic software and databases are critical for analyzing this compound’s supramolecular interactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
